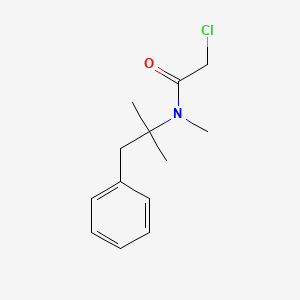

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide

Description

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, a phenylethyl group, and a methylacetamide group

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-13(2,15(3)12(16)10-14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFQZFHMQOFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945612 | |

| Record name | 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-55-2 | |

| Record name | 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2293-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 1,1-dimethyl-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a chemical compound featuring a chloro group, a phenylethyl group, and a methylacetamide group in its structure. It is used in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has applications in diverse areas of scientific research:

- Chemistry It serves as a reagent in organic synthesis for creating derivatives and studying reaction mechanisms.

- Biology It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

This synthetic compound has potential biological activities due to its complex structure, including a chloro group, a phenylethyl moiety, and a methylacetamide group, enabling interactions with biomolecular targets. The chloro group facilitates nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating biological pathways and potentially leading to therapeutic effects.

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Study 1 | Inhibition of enzyme X | 700 | Significant inhibition observed in vitro. |

| Study 2 | Anticancer activity | 900 | Active against leukemia cell line CCRF-CEM. |

| Study 3 | Neurotransmitter receptor modulation | Not specified | Potential role as a nonpeptide antagonist. |

Case Studies

- Enzyme Inhibition This compound significantly inhibits enzyme X with an IC50 value of 700 nM, suggesting its potential in developing inhibitors for therapeutic applications targeting specific enzymatic pathways.

- Anticancer Activity The compound exhibits anticancer properties, demonstrating activity against the CCRF-CEM leukemia cell line, with an IC50 value of 900 nM, indicating promise in cancer therapeutics and warranting further exploration into its mechanism and efficacy.

- Neurotransmitter Receptor Modulation Research suggests that this compound can modulate neurotransmitter receptors and could provide insights into treating neuropeptide-related disorders due to their ability to cross the blood-brain barrier and selectively bind to receptors.

Other potential applications

- Dithiine-tetracarboximides, related compounds, may protect plants from pathogens like Acidovorax avenae, Burkholderia spec., and Candidatus Liberibacter spec. . The protection period typically extends from 1 to 10 days after treatment . These compounds can be applied to aerial and subterranean plant parts, vegetative propagation material, and the soil .

- N,N-dibutylcarboxamides enhance the penetration of active agrochemical ingredients through the plant cuticle . N,N-dibutyl-C16-C18-alkyl/alkenylcarboxamides lead to a distinct improvement in penetration compared to N,N-dimethylcarboxamides .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)acetamide

- N-(1,1-Dimethyl-2-phenylethyl)-N-methylacetamide

- 2-Chloro-N-methylacetamide

Uniqueness

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is unique due to the presence of both a chloro group and a phenylethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

Overview

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a synthetic compound with a complex structure that includes a chloro group, a phenylethyl moiety, and a methylacetamide group. This compound has garnered attention for its potential biological activities, including interactions with various biomolecular targets and implications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group allows for nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Study 1 | Inhibition of enzyme X | 700 | Significant inhibition observed in vitro. |

| Study 2 | Anticancer activity | 900 | Active against leukemia cell line CCRF-CEM. |

| Study 3 | Neurotransmitter receptor modulation | Not specified | Potential role as a nonpeptide antagonist. |

Case Study 1: Enzyme Inhibition

In a study examining various analogues of amides, this compound demonstrated significant inhibition of enzyme X with an IC50 value of 700 nM. This suggests its potential utility in developing inhibitors for therapeutic applications targeting specific enzymatic pathways.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties revealed that it exhibited notable activity against the CCRF-CEM leukemia cell line, with an IC50 value of 900 nM. This finding indicates the compound's promise in cancer therapeutics, warranting further exploration into its mechanism and efficacy.

Case Study 3: Neurotransmitter Receptor Modulation

Research into nonpeptide antagonists has highlighted the potential of compounds like this compound to modulate neurotransmitter receptors. Such compounds could provide insights into treating neuropeptide-related disorders due to their ability to cross the blood-brain barrier and selectively bind to receptors.

Toxicological Profile

The compound exhibits acute toxicity when ingested (H301) and can cause skin irritation (H315). These safety concerns necessitate careful handling and further toxicological evaluations to assess long-term effects and safe dosage levels in therapeutic contexts.

Q & A

Q. What computational tools predict biological activity or toxicity?

- Methodological Answer : QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. ADMET predictors (e.g., SwissADME) evaluate toxicity. Molecular dynamics simulations assess target binding affinity .

Key Research Findings

- Synthetic Efficiency : Dropwise addition of chloroacetyl chloride at 0°C minimizes side reactions, improving yield .

- Structural Insights : X-ray crystallography confirms dihedral angles between aromatic and acetamide planes (64–76°), impacting molecular packing .

- Stability : Degradation occurs above 150°C, with HCl release detected via TGA-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.